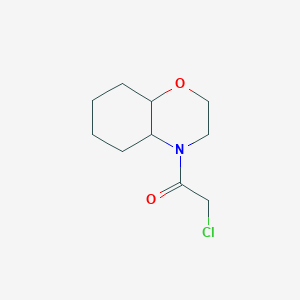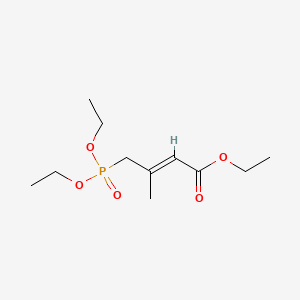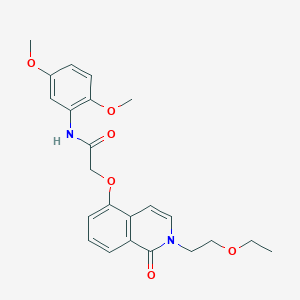
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, also known as Chloroxazone, is a chlorinated derivative of the benzoxazinone family of compounds. It is a synthetic compound that has been used for a variety of scientific and medical applications. It is a versatile compound that has been used in a variety of applications, including drug development and laboratory research.
Applications De Recherche Scientifique
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including benzoxazinones and their derivatives. It has also been used as a tool for the study of the biological activity of benzoxazinones and their derivatives. In addition, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used as a tool for the study of the structure-activity relationships of benzoxazinones.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important signaling molecules in inflammation and pain pathways. By inhibiting COX-2, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce inflammation and oxidative stress. In addition, it has been shown to reduce the production of cytokines, which can reduce inflammation and immune system activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, its mechanism of action is well understood, making it a useful tool for studying the effects of benzoxazinones and their derivatives. However, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a synthetic compound and is not found in nature, which limits its use in some applications.
Orientations Futures
The potential future directions for 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one are numerous. One potential direction is the use of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one in drug development. 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to inhibit the production of prostaglandins, which can be useful in the development of drugs for the treatment of inflammation and pain. Additionally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used in the development of drugs for the treatment of oxidative stress and immune system disorders. Finally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used as a tool for the study of the structure-activity relationships of benzoxazinones and their derivatives.
Méthodes De Synthèse
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 2-chlorobenzoyl chloride with octahydro-2H-1,4-benzoxazin-4-one in the presence of pyridine. This reaction results in the formation of the desired product, chloroxazone. The reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed with a variety of catalysts, such as zinc chloride. The reaction is typically carried out at room temperature and has a yield of approximately 80%.
Propriétés
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJCEYCJSFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)


![5-(3,4-difluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2624522.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)